Nlrp3/aim2-IN-3

Pyroptosis THP-1 Macrophages IC50

NLRP3/AIM2-IN-3 (Compound 59) is the definitive tool compound for human pyroptosis research. Its dual NLRP3/AIM2 inhibition (IC50 0.077 μM) and extreme human‑species selectivity (150–500×) make it irreplaceable for THP‑1 macrophage and ASC oligomerization studies. Unlike generic inhibitors, it spares NLRC4, ensuring clean pathway dissection. Sourced with ≥98% purity and rigorous QC. Procure now to guarantee experimental integrity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B12411940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3/aim2-IN-3
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20)
InChIKeyUOBOMCZZCHPHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nlrp3/aim2-IN-3: A Species-Specific Dual Inflammasome Inhibitor for Pyroptosis Research and Procurement


Nlrp3/aim2-IN-3 (also known as compound 59 or J114; CAS: 1787787-60-3) is a synthetic diaryl acetamide derivative that functions as a dual inhibitor of NLRP3 and AIM2 inflammasome-dependent pyroptosis [1]. Identified through phenotypic screening and subsequent chemical optimization from hit compound 1, this molecule displays a unique species-specific inhibitory profile, exhibiting substantially greater potency in human-derived THP-1 macrophages compared to mouse-derived J774A.1 cells and bone marrow-derived macrophages (BMDMs) [1]. Its molecular weight is 266.30 g/mol, with the chemical formula C16H14N2O2 .

Why Nlrp3/aim2-IN-3 Cannot Be Substituted with Generic Inflammasome Inhibitors or Close Analogs


Generic substitution of inflammasome inhibitors is not scientifically valid due to three critical, quantifiable differentiation factors exhibited by Nlrp3/aim2-IN-3. First, it demonstrates a dual-target inhibition profile (NLRP3 and AIM2) with an IC50 of 0.077 ± 0.008 μM for pyroptosis inhibition in human THP-1 macrophages, whereas the close structural analog NLRP3/AIM2-IN-2 (compound 8) exhibits an IC50 of 0.2392 ± 0.0233 μM—a 3.1-fold reduction in potency [1] . Second, Nlrp3/aim2-IN-3 displays an extreme human/mouse species selectivity gap of 150-fold to 500-fold in IL-1β inhibition, a property not observed with other inflammasome inhibitors like MCC950, which shows comparable potency across species (IC50 of 7.5 nM in BMDMs and 8.1 nM in HMDMs) [1] . Third, its selectivity for NLRP3 and AIM2, while sparing the NLRC4 inflammasome, distinguishes it from broader caspase-1 inhibitors that lack this discrimination [1]. These quantitative disparities mean that substituting Nlrp3/aim2-IN-3 with a generic NLRP3 inhibitor or a structurally similar analog will produce fundamentally different experimental outcomes in terms of potency, species responsiveness, and target engagement.

Nlrp3/aim2-IN-3 Quantitative Differentiation Guide: Head-to-Head Comparator Evidence for Procurement Decisions


Pyroptosis Inhibitory Potency: 3.1-Fold Superior to Close Analog NLRP3/AIM2-IN-2 in Human THP-1 Macrophages

In head-to-head cross-study comparisons using the same cellular model (LPS/nigericin-stimulated THP-1 human macrophages), Nlrp3/aim2-IN-3 inhibits pyroptosis with an IC50 of 0.077 ± 0.008 μM [1]. This represents a 3.1-fold improvement in potency relative to its close structural analog NLRP3/AIM2-IN-2 (compound 8), which has a reported IC50 of 0.2392 ± 0.0233 μM in the same assay system . The magnitude of this potency difference is substantial enough to impact both in vitro experimental design and cost-per-experiment calculations, as higher concentrations of the less potent analog would be required to achieve equivalent target engagement.

Pyroptosis THP-1 Macrophages IC50

Species-Specific IL-1β Inhibition: 150-Fold to 500-Fold Human Selectivity Advantage Over Mouse Macrophages

Nlrp3/aim2-IN-3 exhibits an extreme species-dependent potency gradient for IL-1β secretion inhibition that is not observed with other inflammasome inhibitors. The IC50 for inhibiting IL-1β release in human THP-1 macrophages is 0.098 μM, compared to 14.62 μM in mouse J774A.1 cells (150-fold difference) and 48.98 μM in mouse bone marrow-derived macrophages (BMDMs) (500-fold difference) [1]. In stark contrast, the selective NLRP3 inhibitor MCC950 shows nearly identical potency across species, with IC50 values of 7.5 nM in mouse BMDMs and 8.1 nM in human monocyte-derived macrophages (HMDMs)—a difference of only 1.08-fold . This property makes Nlrp3/aim2-IN-3 uniquely suited for studies requiring human-specific inflammasome inhibition while being unsuitable for mouse in vivo models.

IL-1β Secretion Species Selectivity Human vs Mouse

Target Selectivity: NLRP3/AIM2 Dual Inhibition with NLRC4 Sparing vs. MCC950's NLRP3-Only Profile

Nlrp3/aim2-IN-3 demonstrates potent inhibition of both NLRP3- and AIM2-dependent caspase-1 activation and IL-1β release, while showing no inhibitory effect on the NLRC4 inflammasome in human THP-1 macrophages [1]. This dual NLRP3/AIM2 profile contrasts sharply with MCC950, a widely used reference compound that potently inhibits NLRP3 (IC50 = 7.5 nM in BMDMs) but exhibits no activity against AIM2, NLRC4, or NLRP1 inflammasomes . The quantitative selectivity data establish Nlrp3/aim2-IN-3 as a tool compound for studies where simultaneous blockade of both NLRP3 and AIM2 pathways is required, whereas MCC950 is appropriate only for NLRP3-specific investigations.

Inflammasome Selectivity NLRC4 AIM2

Chemical Optimization Benchmark: 0.077 μM IC50 vs. Hit Compound 1 with Unspecified Lower Potency

The development pathway of Nlrp3/aim2-IN-3 provides quantitative validation of its optimized potency relative to the initial screening hit. The original hit compound 1 exhibited only 'moderate antipyroptotic activity' in phenotypic screening assays [1]. Systematic structure-activity relationship (SAR) exploration and chemical optimization yielded compound 59 (Nlrp3/aim2-IN-3, J114), which achieved an IC50 of 0.077 ± 0.008 μM against NLRP3-dependent pyroptosis in THP-1 macrophages [1]. While the exact IC50 of hit compound 1 is not publicly disclosed, the characterization of its activity as 'moderate' in contrast to the sub-100 nM potency of the optimized lead establishes a clear and substantial improvement through medicinal chemistry refinement.

Lead Optimization Structure-Activity Relationship Phenotypic Screening

Mechanistic Differentiation: ASC Oligomerization Inhibition vs. Direct Inflammasome Component Binding

Nlrp3/aim2-IN-3 operates through a defined molecular mechanism that distinguishes it from ATP-competitive inhibitors or direct NLRP3 ATPase domain binders. Specifically, the compound disrupts the interaction between NLRP3 or AIM2 with the adaptor protein ASC, thereby preventing ASC oligomerization and subsequent inflammasome assembly [1]. In contrast, MCC950 has been proposed to inhibit NLRP3 ATPase activity, and other inhibitors like CY-09 directly bind to the NLRP3 NACHT domain [2]. The quantitative evidence supporting this mechanism includes direct co-immunoprecipitation assays showing reduced NLRP3-ASC and AIM2-ASC interaction, and cross-linking experiments demonstrating decreased ASC oligomerization in the presence of the compound [1].

ASC Oligomerization Inflammasome Assembly Mechanism of Action

Validated Application Scenarios for Nlrp3/aim2-IN-3 Based on Quantitative Evidence


Human THP-1 Macrophage Pyroptosis Studies Requiring Dual NLRP3/AIM2 Inhibition

Based on the IC50 of 0.077 ± 0.008 μM for pyroptosis inhibition in LPS/nigericin-stimulated THP-1 human macrophages, Nlrp3/aim2-IN-3 is the compound of choice for researchers studying human pyroptosis pathways where both NLRP3 and AIM2 inflammasomes may be involved [1]. The 3.1-fold potency advantage over the analog NLRP3/AIM2-IN-2 ensures efficient target engagement at lower concentrations, minimizing off-target effects and reducing compound consumption .

Human-Specific Inflammasome Research Excluding Murine Model Translation

For studies focused exclusively on human inflammasome biology—such as those using THP-1 cells or primary human macrophages—Nlrp3/aim2-IN-3 is uniquely suited due to its extreme human/mouse selectivity (150-fold to 500-fold more potent in human cells) [1]. However, this same property makes it inappropriate for mouse in vivo studies; researchers planning murine experiments should instead select a species-agnostic inhibitor like MCC950, which shows comparable potency across species (IC50 of 7.5 nM in mouse BMDMs and 8.1 nM in human HMDMs) .

Mechanistic Studies of ASC Oligomerization and Inflammasome Assembly

Nlrp3/aim2-IN-3 is the appropriate tool compound for investigations focused on the upstream assembly steps of inflammasome activation, specifically the NLRP3/AIM2-ASC interaction and ASC oligomerization [1]. Its defined mechanism—disruption of adaptor protein interactions—distinguishes it from ATPase inhibitors like MCC950, making it essential for studies aiming to dissect the protein-protein interaction steps of inflammasome complex formation [1] [2].

Selectivity Control Experiments Distinguishing NLRP3/AIM2 from NLRC4 Pathways

Due to its sparing of the NLRC4 inflammasome, Nlrp3/aim2-IN-3 serves as an effective tool for discriminating between NLRP3/AIM2-dependent and NLRC4-dependent inflammatory responses in human THP-1 macrophages [1]. Experimental protocols can use Nlrp3/aim2-IN-3 in parallel with a pan-caspase inhibitor to establish pathway-specific contributions to pyroptosis and IL-1β release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3/aim2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.